Isomerization Selectivity: 4-Pentenoate as a High-Value Product from 3-Pentenoate
The 4-pentenoate ester, including the methyl ester target, is a key intermediate in butadiene-based routes to adipic acid and caprolactam (nylon precursors). A patented process demonstrates the selective isomerization of methyl-3-pentenoate to methyl-4-pentenoate using a Ni(0) catalyst with an acid promoter at 80-200°C [1]. The target's value is predicated on its ability to be formed with high selectivity from a readily available isomer, a transformation the saturated analog cannot undergo [1].
| Evidence Dimension | Catalytic Isomerization Selectivity |
|---|---|
| Target Compound Data | High selectivity claimed for Ni(0)-catalyzed conversion from methyl-3-pentenoate. |
| Comparator Or Baseline | Methyl-3-pentenoate (CAS 818-57-5) as the starting material. |
| Quantified Difference | The process yields the 4-pentenoate isomer; no comparable isomerization is possible for the saturated methyl 4-methylpentanoate (CAS 2412-80-8). |
| Conditions | Ni(0) phosphite or carbonyl complex with acid promoter (e.g., H2SO4) at 80-200°C, 15-200 psig [1]. |
Why This Matters
This highlights the compound's role as a strategic intermediate in a value-added catalytic process, differentiating it from its saturated counterpart which lacks this synthetic utility.
- [1] US Patent US4895976A. Preparation of 4-pentanoates by isomerization. View Source
